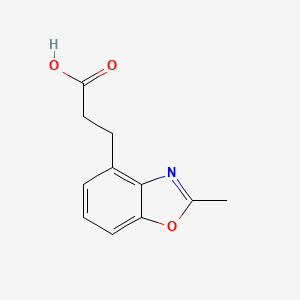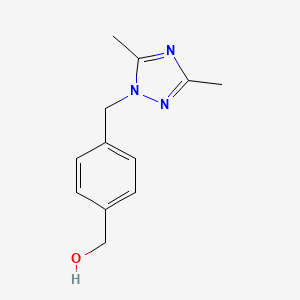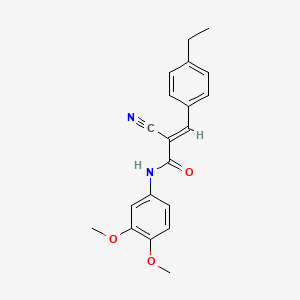![molecular formula C31H33N5O4S B2531071 3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one CAS No. 689770-96-5](/img/structure/B2531071.png)
3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one" is a complex molecule that appears to be a derivative of quinazolinone, a fused heterocyclic compound that has been of interest in medicinal chemistry due to its diverse biological activities. The molecule features several functional groups, including a piperazine ring, which is often found in pharmaceuticals, a morpholine ring, a sulfanylidene moiety, and a methoxyphenyl group. These substituents are known to influence the biological activity of the core structure and are commonly used in drug design to target various diseases.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, novel triazole derivatives were synthesized from ester ethoxycarbonylhydrazones with primary amines, leading to compounds with antimicrobial activities . Similarly, piperazine and morpholine substituted quinoline derivatives were prepared through regioselective routes starting with tribromoquinoline, which was treated with piperazine and morpholine to yield various derivatives . These methods typically involve nucleophilic substitution reactions and can be performed under conventional heating or microwave-assisted conditions to improve yields.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including quinoline, piperazine, and morpholine, which are known to interact with biological targets. The structural characterization is typically performed using techniques such as 1H NMR, 13C NMR, 2D NMR, XRD, HRMS, and IR spectra, which provide detailed information about the molecular framework and the position of substituents .
Chemical Reactions Analysis
The chemical reactivity of the compound is likely to be influenced by the presence of the piperazine and morpholine rings, as well as the sulfanylidene moiety. These functional groups can participate in various chemical reactions, including nucleophilic substitution (SNAr) reactions, which are useful for further modifications of the molecule . The reactivity can also be tailored by activating certain positions on the quinoline ring, such as nitration, to introduce additional functional groups that can enhance biological activity or solubility .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of heteroatoms and aromatic systems can influence properties like solubility, melting point, and stability. These properties are crucial for the pharmacokinetic profile of potential drug candidates and can be optimized through structural modifications. The antimicrobial activities of related triazole derivatives suggest that the compound may also possess biological activities, which could be explored for therapeutic applications . The inhibition profiles against metabolic enzymes indicate potential for the treatment of diseases such as glaucoma, epilepsy, Alzheimer’s disease, leukemia, and type-2 diabetes mellitus .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities : This compound has been involved in the synthesis of novel derivatives that exhibit antimicrobial activities. For example, the synthesis of triazole derivatives and their antimicrobial activities have been explored. These derivatives have shown good to moderate activities against various microorganisms (Bektaş et al., 2007).
Pharmacological Applications : Research has been conducted on the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives, which include this compound. These derivatives have been identified as potent 5HT1B antagonists, showcasing their potential in pharmacological applications (Horchler et al., 2007).
Spectral Characterization and Synthesis Methods : Studies have also been conducted on the convenient synthetic methods and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These studies are crucial for understanding the properties of these compounds and their potential applications (Zaki et al., 2017).
Anticancer Activity : Some derivatives of this compound have been synthesized and tested for their in vitro anticancer activity. For instance, thiazole thiosemicarbazones showed moderate anticancer activity in certain cases, highlighting their potential in cancer treatment research (Shi et al., 2016).
Antiviral Studies : Research has also been conducted on the synthesis of morpholine derivatives of this compound and their antiviral activity. This includes studies on sulfonamide and urea derivatives and their effectiveness against specific viruses (Selvakumar et al., 2018).
Ligand Synthesis for Receptors : The compound has been used in the synthesis of fluorescent ligands for human 5-HT1A receptors. These studies are significant for developing tools in neuropharmacology and understanding receptor functions (Lacivita et al., 2009).
Eigenschaften
IUPAC Name |
3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4S/c1-39-26-9-6-24(7-10-26)33-12-14-35(15-13-33)29(37)23-4-2-22(3-5-23)21-36-30(38)27-20-25(34-16-18-40-19-17-34)8-11-28(27)32-31(36)41/h2-11,20,27H,12-19,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIRBWUBLYSLPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5C=C(C=CC5=NC4=S)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2530988.png)
![(E)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2530989.png)






![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)
![2-(allylthio)-5-(benzo[d][1,3]dioxol-5-yl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2531004.png)
![4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2531005.png)
![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)
![2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2531009.png)